
Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride, also known as Metformin, is a widely used drug in the treatment of type 2 diabetes. It is an oral hypoglycemic agent that improves glucose tolerance and reduces insulin resistance. Metformin is a member of the biguanide class of drugs and is considered the first-line medication for the management of type 2 diabetes.
作用機序
Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride works by reducing glucose production in the liver and improving insulin sensitivity in the peripheral tissues. It activates AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis. AMPK activation leads to the inhibition of gluconeogenesis and the stimulation of glucose uptake in the peripheral tissues. In addition, AMPK activation also leads to the inhibition of mTOR signaling, which is a key regulator of cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride has been shown to have a variety of biochemical and physiological effects. It reduces fasting glucose levels and hemoglobin A1c levels in patients with type 2 diabetes. It also reduces insulin resistance and improves lipid metabolism. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride has several advantages for use in laboratory experiments. It is a well-established drug with a known mechanism of action and a good safety profile. It is also relatively inexpensive and widely available. However, there are some limitations to its use in laboratory experiments. It has a short half-life and requires multiple doses to achieve steady-state concentrations. In addition, its effects on cellular metabolism can be complex and may vary depending on the experimental conditions.
将来の方向性
There are several potential future directions for research on Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride. One area of interest is its potential use in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, there is ongoing research on the development of new formulations of Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride that may improve its efficacy and reduce its side effects.
Conclusion:
Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride is a widely used drug with a well-established mechanism of action and a good safety profile. It has been shown to have therapeutic potential in the treatment of various diseases, including type 2 diabetes, cancer, cardiovascular disease, and neurodegenerative disorders. While there are some limitations to its use in laboratory experiments, it remains an important tool for researchers studying cellular metabolism and disease pathophysiology.
合成法
Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride is synthesized by the reaction of guanidine with methylamine in the presence of thionyl chloride. The resulting product is then reacted with 2-phenylthiazolidine-4-carboxylic acid to form the final product, methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride.
科学的研究の応用
Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride has been extensively studied for its potential therapeutic benefits in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. It has been shown to have anti-cancer properties by inhibiting cancer cell growth and inducing apoptosis. Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride has also been found to reduce the risk of cardiovascular disease by improving lipid metabolism and reducing inflammation. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
106086-24-2 |
|---|---|
分子式 |
C27H36Cl2N4O4S2 |
分子量 |
615.6 g/mol |
IUPAC名 |
methyl 2,6-bis[(2-phenyl-1,3-thiazolidin-3-ium-4-carbonyl)amino]hexanoate;dichloride |
InChI |
InChI=1S/C27H34N4O4S2.2ClH/c1-35-27(34)20(29-24(33)22-17-37-26(31-22)19-12-6-3-7-13-19)14-8-9-15-28-23(32)21-16-36-25(30-21)18-10-4-2-5-11-18;;/h2-7,10-13,20-22,25-26,30-31H,8-9,14-17H2,1H3,(H,28,32)(H,29,33);2*1H |
InChIキー |
HAWHLWPQWHPMCO-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCCCNC(=O)C1CSC([NH2+]1)C2=CC=CC=C2)NC(=O)C3CSC([NH2+]3)C4=CC=CC=C4.[Cl-].[Cl-] |
正規SMILES |
COC(=O)C(CCCCNC(=O)C1CSC([NH2+]1)C2=CC=CC=C2)NC(=O)C3CSC([NH2+]3)C4=CC=CC=C4.[Cl-].[Cl-] |
同義語 |
methyl 2,6-bis[(2-phenyl1-thia-3-azoniacyclopentane-4-carbonyl)amino]h exanoate dichloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





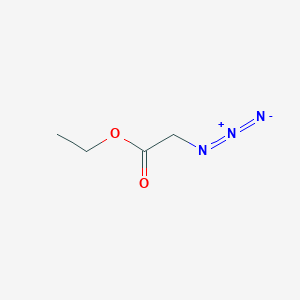


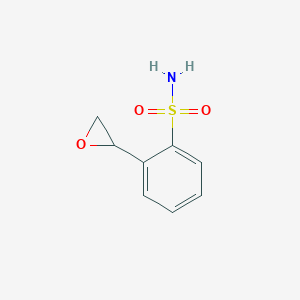
![2'-Phenyl-4,5-dihydro-[2,5']bioxazolyl](/img/structure/B35416.png)

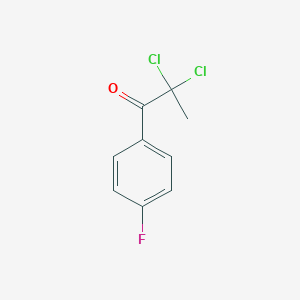
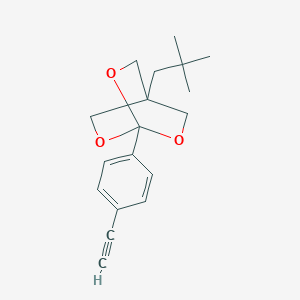
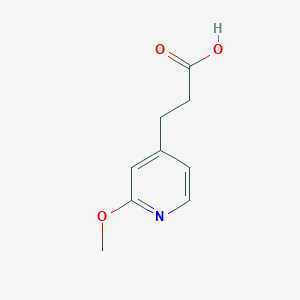
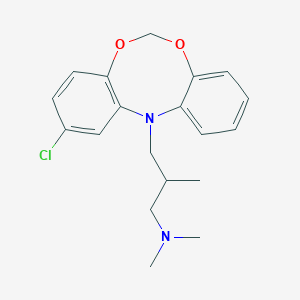

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)